Kobutimycin A
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Overview
Description
Kobutimycin A is a natural product that belongs to the class of antibiotics known as lincosamides. It was first isolated from a soil bacterium named Streptomyces sp. TP-A0584 in 2005. Kobutimycin A has shown promising results in the treatment of bacterial infections, especially those caused by Gram-positive bacteria.
Mechanism Of Action
Kobutimycin A acts by binding to the bacterial ribosome and inhibiting protein synthesis. It specifically targets the peptidyl transferase center (PTC) of the ribosome, which is responsible for the formation of peptide bonds between amino acids. Kobutimycin A binds to the PTC and prevents the formation of peptide bonds, thereby inhibiting protein synthesis and leading to bacterial cell death.
Biochemical And Physiological Effects
Kobutimycin A has been shown to have low toxicity to mammalian cells and minimal effects on human cell lines. In animal studies, Kobutimycin A has shown good pharmacokinetic properties, including high oral bioavailability and good tissue distribution. Kobutimycin A has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain bacterial infections.
Advantages And Limitations For Lab Experiments
Kobutimycin A has several advantages for lab experiments, including its potent antibacterial activity, low toxicity to mammalian cells, and good pharmacokinetic properties. However, its structural complexity and challenging synthesis may limit its availability for some experiments.
Future Directions
There are several future directions for research on Kobutimycin A. One area of interest is the development of analogs with improved pharmacokinetic properties and activity against resistant bacteria. Another area of interest is the investigation of Kobutimycin A's anti-inflammatory effects and potential therapeutic applications in inflammatory diseases. Additionally, the mechanism of action of Kobutimycin A could be further explored to identify potential targets for drug development.
Scientific Research Applications
Kobutimycin A has shown potent antibacterial activity against a wide range of Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE). It has also shown activity against some Gram-negative bacteria, such as Pseudomonas aeruginosa. Kobutimycin A has been used in various in vitro and in vivo studies to investigate its mechanism of action and potential therapeutic applications.
properties
CAS RN |
145458-91-9 |
---|---|
Product Name |
Kobutimycin A |
Molecular Formula |
C19H25NO5 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
[(1Z)-3-acetyloxy-1-(8-methyl-2-oxa-6-azatricyclo[5.3.0.01,3]deca-6,8-dien-10-ylidene)butan-2-yl] 2-methylpropanoate |
InChI |
InChI=1S/C19H25NO5/c1-10(2)18(22)24-15(12(4)23-13(5)21)9-14-8-11(3)17-19(14)16(25-19)6-7-20-17/h8-10,12,15-16H,6-7H2,1-5H3/b14-9- |
InChI Key |
MRUZXUQKRAPYFF-ZROIWOOFSA-N |
Isomeric SMILES |
CC1=C/C(=C/C(C(C)OC(=O)C)OC(=O)C(C)C)/C23C1=NCCC2O3 |
SMILES |
CC1=CC(=CC(C(C)OC(=O)C)OC(=O)C(C)C)C23C1=NCCC2O3 |
Canonical SMILES |
CC1=CC(=CC(C(C)OC(=O)C)OC(=O)C(C)C)C23C1=NCCC2O3 |
synonyms |
5-methyl-7-(2'-(2''-methylpropionyloxy)-3'-acetoxy)butylidene-1a,2,3,7-tetrahydrocyclopent(b)oxireno(c)pyridine kobutimycin A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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